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For Researchers, Scientists, and Drug Development Professionals

Introduction
(S,S)-Dipamp, with the full chemical name (1S,2S)-1,2-Bis[(2-methoxyphenyl)

(phenyl)phosphino]ethane, is a chiral phosphine ligand that has played a pivotal role in the

advancement of asymmetric catalysis. Its C2-symmetric structure and the chirality centered at

the phosphorus atoms make it a highly effective ligand for inducing enantioselectivity in a

variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This

technical guide provides an in-depth analysis of the structure and chirality of (S,S)-Dipamp,

including quantitative data, detailed experimental protocols, and visualizations to support

researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties
(S,S)-Dipamp is a white crystalline solid that is soluble in many organic solvents.[1] Key

physicochemical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(1S,2S)-1,2-Bis[(2-

methoxyphenyl)

(phenyl)phosphino]ethane

[2]

CAS Number 97858-62-3 [2]

Molecular Formula C₂₈H₂₈O₂P₂ [2]

Molecular Weight 458.47 g/mol [2]

Melting Point 101-105 °C

Specific Rotation ([α]²²/D) +82° (c = 1 in chloroform)

Molecular Structure and Chirality
The defining structural feature of (S,S)-Dipamp is the presence of two stereogenic phosphorus

atoms, each bonded to a phenyl group, a 2-methoxyphenyl (anisyl) group, and the ethylene

backbone. This arrangement results in a C2-symmetric chiral ligand. The "(S,S)" designation

refers to the absolute configuration at these two phosphorus centers.

The chirality of Dipamp is crucial to its function in asymmetric catalysis. The specific three-

dimensional arrangement of the bulky phenyl and anisyl groups creates a chiral environment

around the metal center to which it coordinates. This chiral pocket dictates the facial selectivity

of substrate binding, leading to the preferential formation of one enantiomer of the product.

Besides the (S,S)-enantiomer, Dipamp also exists as its (R,R)-enantiomer and an achiral

meso-diastereomer.[2]
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(S,S)-Dipamp (Chiral)

(R,R)-Dipamp (Chiral)

meso-Dipamp (Achiral)
Enantiomers

Diastereomers

Diastereomers

Start: Racemic Precursor Synthesis

Diastereomeric Salt Formation & Resolution

Liberation of Enantiopure Phosphine Oxide

Reduction to (S,S)-Dipamp

Purification

Final Product: (S,S)-Dipamp
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Prochiral Enamide Precursor

L-DOPA Precursor (High ee)

[Rh((S,S)-Dipamp)]⁺ Catalyst H₂

Hydrolysis

L-DOPA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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